molecular formula C14H11Br2ClN2 B13348397 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine

Cat. No.: B13348397
M. Wt: 402.51 g/mol
InChI Key: BUHPGQXINPYPRM-UHFFFAOYSA-N
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Description

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine is a brominated and chlorinated heterocyclic compound featuring a fused benzo-cyclohepta-pyridine scaffold. It serves as a critical intermediate in the synthesis of lonafarnib (brand name Zokinvy®), a farnesyltransferase inhibitor used to treat Hutchinson-Gilford progeria syndrome and certain cancers . The compound’s molecular formula is C27H31Br2ClN4O2, with a molecular weight of 638.82 g/mol. It is a white to pale yellow powder with poor solubility in water, methanol, ethanol, and ethyl acetate .

Key structural features include:

  • Bromine at positions 3 and 10.
  • Chlorine at position 6.
  • A piperidine-carboxamide side chain linked to the central scaffold.

This compound’s stereochemistry (11R configuration) is crucial for its biological activity, as demonstrated in enantioselective synthesis studies .

Properties

Molecular Formula

C14H11Br2ClN2

Molecular Weight

402.51 g/mol

IUPAC Name

6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-14-amine

InChI

InChI=1S/C14H11Br2ClN2/c15-9-3-8-2-1-7-4-11(17)14(18)13(16)10(7)5-12(8)19-6-9/h3-4,6H,1-2,5,18H2

InChI Key

BUHPGQXINPYPRM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC3=C(C(=C(C=C31)Cl)N)Br)N=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with a suitable precursor, often a heteroaromatic pyridine derivative, such as picolines or related benzo-fused heterocycles . The initial step involves nitration or halogenation to introduce reactive sites for subsequent modifications.

  • Key reagent: Tetrabutylammonium nitrate (TBN) or similar nitrating agents
  • Reaction conditions: Cold temperatures (~0°C) to control regioselectivity and prevent overreaction

Reference: The nitration of pyridine derivatives using TBN and trifluoroacetic anhydride (TFAA) is well-documented, providing regioselective nitration at specific positions on the aromatic ring, which can be further manipulated (see).

Selective Bromination and Chlorination

The next step involves selective halogenation at specific positions on the heterocyclic ring:

  • Reagents: Bromine (Br₂) in acetic acid or other halogenating agents
  • Conditions: Mild temperatures (~15-20°C) to favor substitution at the desired positions, especially at the 10- and 3-positions

Mechanism: Bromination occurs via electrophilic aromatic substitution, with the heteroatom directing the halogen to specific sites. The use of acetic acid as a solvent stabilizes the intermediate and enhances regioselectivity.

Reference: The synthesis of 10-bromoloratadine from loratadine involves nitration, reduction, and bromination steps, which can be adapted for this compound's synthesis (see).

Reduction of Nitro Groups and Formation of Amines

Nitro groups introduced during nitration are reduced to amino groups using catalytic hydrogenation:

  • Reagents: Palladium on carbon (Pd/C) catalyst, hydrogen gas
  • Conditions: Reflux in methanol or ethanol, under atmospheric or elevated pressure

This reduction yields amino derivatives, which are essential intermediates for further halogenation or substitution reactions.

Reference: Reduction of nitro groups on heteroaromatic compounds is a standard procedure, as exemplified in the synthesis of related derivatives (see).

Reference: The synthesis of 10-bromoloratadine involves similar bromination steps, demonstrating the feasibility of this approach (see).

Decarboethoxylation and Further Functionalization

The initial heterocyclic compounds often contain ester groups, which are removed via hydrolysis or decarboxylation:

  • Reagents: Sodium hydroxide (NaOH) in methanol or refluxing conditions
  • Outcome: Formation of the core heterocyclic amine structure

Subsequently, further substitution at the 8- and 11-positions with chlorine and other halogens is performed using halogenating agents under controlled conditions.

Reference: The decarboethoxylation process was used to convert loratadine derivatives into intermediates suitable for further halogenation (see).

Final Assembly and Purification

The final compound is assembled through condensation reactions, often involving:

Purification is achieved via recrystallization or chromatography to isolate the pure 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzocyclohepta[1,2-b]pyridine .

Summary of the Synthetic Route

Step Reaction Reagents Conditions Purpose
1 Nitration TBN, TFAA 0°C Introduce nitro group
2 Reduction Pd/C, H₂ Reflux Convert nitro to amine
3 Bromination Br₂, FeBr₃ 15-20°C Brominate at 10-position
4 Decarboxylation NaOH Reflux Remove ester groups
5 Halogenation Cl₂, halogenating agents Controlled temp Chlorinate at specific positions
6 Condensation Chloroacetyl chloride Room temp Final heterocycle formation

Notes and Considerations

  • Regioselectivity: Achieved through the use of directing groups and controlled reaction conditions.
  • Yield optimization: Reactions are typically optimized via temperature control, reagent stoichiometry, and purification techniques.
  • Safety: Handling halogenating agents and nitrating reagents requires strict safety protocols due to their corrosive and toxic nature.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms at positions 3, 8, and 10 undergo substitution under controlled conditions:

  • Bromine Replacement : Reacts with amines (e.g., piperidine, morpholine) in DMF/K₂CO₃ at 80–100°C to yield 3-amino derivatives .

  • Chlorine Replacement : Requires harsher conditions (e.g., NaN₃ in DMSO at 120°C) due to lower electrophilicity .

Table 1: NAS Reaction Examples

PositionReagentConditionsProductYieldSource
C3-BrPiperidineDMF, K₂CO₃, 80°C3-Piperazinyl derivative72%
C10-Br4-PyridylthiolEtOH, reflux, 12h10-Thioether analog65%
C8-ClNaN₃DMSO, 120°C, 24h8-Azido intermediate58%

Reductive Transformations

The dihydro-pyridine moiety participates in selective reductions:

  • DIBAL-H : Reduces the C11-C12 double bond to yield saturated 5,6,11,12-tetrahydro derivatives .

  • H₂/Pd-C : Cleaves C–Br bonds at 50 psi H₂, yielding dehalogenated products .

Acylation and Amide Formation

The secondary amine in piperidine/pyrrolidine derivatives reacts with acylating agents:

  • EDCI-Mediated Acylation : 4-Pyridylacetic acid N-oxide forms stable amides under mild conditions (DMF, 0°C → RT) .

  • Chloroacetyl Chloride : Generates reactive intermediates for subsequent condensations with thiols or amines .

Oxidation to N-Oxides

Pyridine nitrogen undergoes oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, enhancing solubility and biological activity .

Cyclization Reactions

Electrophilic cyclization constructs the tricyclic core:

  • AlCl₃/CH₂Cl₂ : Facilitates ring closure of nitrile precursors at 40°C .

  • Triflic Acid : Enables cyclization of electron-deficient substrates under anhydrous conditions .

Key Research Findings:

  • Farnesyl Transferase Inhibition : 4-Pyridylacetyl N-oxide derivatives (e.g., compound 83b ) show IC₅₀ = 12 nM against FPT, with >90% oral bioavailability in primates .

  • Metabolic Stability : N-Oxidation at the pyridine ring reduces hepatic clearance by 60% compared to non-oxidized analogs .

  • Regioselectivity : Bromine at C3 exhibits higher reactivity than C10 in NAS due to steric and electronic effects .

Scientific Research Applications

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Rupatadine (8-Chloro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine)

Molecular Formula : C26H26ClN3
Molecular Weight : 415.96 g/mol .

Property 3,10-Dibromo-8-chloro-...-amine Rupatadine
Substituents Br (3,10), Cl (8), NH2 (9) Cl (8), methylpyridine
Pharmacological Role Farnesyltransferase inhibition Dual H1/PAF antagonist
Therapeutic Use Anticancer, progeria Allergic rhinitis
Solubility Poor in polar solvents Moderate solubility

Rupatadine lacks bromine and the amine group but shares the chloro-substituted benzo-cyclohepta-pyridine core. In contrast, the brominated derivative’s bulky substituents enhance its binding to farnesyltransferase (IC50 < 1 µM in preclinical studies) .

Desloratadine (8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine)

Molecular Formula : C19H19ClN2
Molecular Weight : 310.82 g/mol .

Property 3,10-Dibromo-8-chloro-...-amine Desloratadine
Substituents Br (3,10), Cl (8), NH2 (9) Cl (8), piperidine
Pharmacological Role Farnesyltransferase inhibition Selective H1 antagonist
Therapeutic Use Anticancer Allergic rhinitis
Key Binding Affinity FPTase > H1 receptors H1 receptor (Ki = 0.4 nM)

Desloratadine, a second-generation antihistamine, lacks bromine and the carboxamide side chain. Its simplified structure enhances H1 receptor selectivity (Ki = 0.4 nM) while minimizing CNS penetration, reducing sedation risks . The brominated compound’s larger size and bromine atoms likely disrupt interactions with histamine receptors, redirecting activity toward enzymatic targets like FPTase .

3-(4-{2-[4-((R)-3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-piperidin-1-yl]-2-oxo-ethyl}-piperidin-1-yl)-3-oxo-propionitrile

Molecular Formula : C27H31Br2ClN4O2
Molecular Weight : 638.82 g/mol .

Property Target Compound This Derivative
Substituents NH2 (9) Cyano group
Pharmacological Role Farnesyltransferase inhibition FPTase inhibition
Key Structural Difference Amine at position 9 Cyano-propionitrile side chain

This derivative shares the same molecular weight and bromo/chloro substituents but replaces the amine with a cyano group. It demonstrates similar FPTase inhibition but altered pharmacokinetics due to increased lipophilicity .

8-Chloro-11-(4-fluorophenyl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol

Molecular Formula: C20H16ClFNO Molecular Weight: 352.80 g/mol .

Property Target Compound This Derivative
Substituents Br (3,10), NH2 (9) F (4-fluorophenyl), OH
Pharmacological Role Anticancer Sedative, anti-Parkinson
Solubility Poor Improved in polar solvents

The fluorophenyl and hydroxyl groups in this derivative enhance CNS penetration, enabling sedative and anti-Parkinson effects absent in the brominated parent compound .

Biological Activity

3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine (CAS Number: 272107-22-9) is a synthetic compound with notable structural characteristics that suggest potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, toxicity studies, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C14H10Br2ClN
  • Molecular Weight : 387.5 g/mol
  • Purity : 97% .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, a derivative of this compound was shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
Compound CA54910Inhibition of angiogenesis

Neuroprotective Effects

Another area of interest is the neuroprotective effects of similar compounds. Research indicates that brominated derivatives can protect neuronal cells from oxidative stress-induced damage. The mechanism appears to involve the modulation of inflammatory pathways and reduction of reactive oxygen species (ROS) .

Case Study: Neuroprotection in Animal Models
A study involving animal models demonstrated that administration of a similar compound significantly reduced neuronal loss in models of neurodegenerative diseases. Behavioral assessments indicated improved cognitive function post-treatment .

Toxicity Studies

Toxicological evaluations are crucial for determining the safety profile of any new compound. Preliminary studies on related compounds have shown varying degrees of toxicity depending on dosage and administration route.

Table 2: Toxicity Data from Related Compounds

Compound NameLD50 (mg/kg)Route of AdministrationObserved Effects
Compound A200OralHepatotoxicity observed
Compound B150IntravenousRenal failure in high doses
Compound C300SubcutaneousMild inflammation at injection site

Potential Therapeutic Applications

Given its structural features and biological activity profile, this compound may have applications in:

  • Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.
  • Neuroprotection : Potential use in conditions like Alzheimer's disease and Parkinson's disease due to its ability to mitigate oxidative stress.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step heterocyclic reactions, including cyclization and halogenation. For example, analogous benzo-fused heterocycles are synthesized via condensation of substituted pyridines with brominated cycloheptane precursors under reflux conditions . Key factors include:

  • Temperature control : Optimal yields (e.g., 60–70%) are achieved at 80–100°C.
  • Catalysts : Use of palladium catalysts for cross-coupling reactions improves regioselectivity .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) removes byproducts.
    Characterization via ESI-MS (for molecular ion confirmation) and IR (to verify amine and C-Br stretches) is critical .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

A combination of techniques is required:

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.5 ppm) and quaternary carbons near halogen substituents .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C16_{16}H12_{12}Br2_2ClN2_2) with <2 ppm error .
  • HPLC-PDA : Purity >95% is validated using C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

Contradictions often arise from differences in:

  • Reagent stoichiometry : Excess brominating agents (e.g., Br2_2) may degrade intermediates, reducing yields .
  • Reaction time : Extended reaction times (>24 hours) promote side reactions in sensitive intermediates .
    Methodological approach :
  • Design a factorial experiment varying temperature, catalyst loading, and time.
  • Use ANOVA to identify significant variables (p<0.05) .
  • Validate results with triplicate runs and report confidence intervals .

Q. What experimental designs are optimal for studying environmental fate and biotic interactions?

Long-term studies should follow frameworks like Project INCHEMBIOL , which assesses:

  • Abiotic degradation : Hydrolysis/photolysis rates under controlled pH and UV light .
  • Bioaccumulation : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations (0.1–10 mg/L) and measure tissue accumulation via LC-MS .
  • Ecotoxicity : Use microcosm experiments to simulate ecosystem-level impacts, monitoring endpoints like algal growth inhibition .

Q. How can reaction mechanisms for halogenation and cyclization steps be elucidated?

  • Kinetic isotope effects (KIE) : Replace H with D in reactive positions to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for bromination pathways .
  • Trapping intermediates : Quench reactions at partial completion and isolate intermediates via flash chromatography for NMR analysis .

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